molecular formula C12H6F13N B140676 4-(Perfluorohexyl)aniline CAS No. 139613-90-4

4-(Perfluorohexyl)aniline

Cat. No.: B140676
CAS No.: 139613-90-4
M. Wt: 411.16 g/mol
InChI Key: OQIGJIYYJLAXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Perfluorohexyl)aniline is an organic compound characterized by the presence of a perfluorohexyl group attached to an aniline moiety. The chemical formula for this compound is C12H6F13N, and it has a molecular weight of 411.16 g/mol . This compound is notable for its unique combination of fluorinated and aromatic properties, making it a subject of interest in various scientific fields.

Preparation Methods

4-(Perfluorohexyl)aniline can be synthesized through multiple synthetic routes. One common method involves the reaction of perfluoro-1-iodohexane with 4-iodoaniline in the presence of a copper catalyst in dimethyl sulfoxide at 120°C for 10 hours . This reaction yields this compound with a high degree of purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

4-(Perfluorohexyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the aniline ring. Common reagents for these reactions include halogens and nitrating agents.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds under appropriate conditions.

    Reduction Reactions: The nitro derivatives of this compound can be reduced back to the aniline form using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Major products formed from these reactions include halogenated, nitrated, and reduced derivatives of this compound .

Scientific Research Applications

4-(Perfluorohexyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Perfluorohexyl)aniline involves its interaction with molecular targets through its fluorinated and aromatic moieties. The perfluorohexyl group imparts hydrophobic characteristics, while the aniline moiety can participate in various chemical interactions. These properties enable the compound to interact with biological membranes, proteins, and other molecular targets, affecting their function and stability .

Comparison with Similar Compounds

4-(Perfluorohexyl)aniline can be compared with other fluorinated aniline derivatives, such as:

  • 4-(Perfluorobutyl)aniline
  • 4-(Perfluorooctyl)aniline
  • 4-(Perfluorodecyl)aniline

These compounds share similar structural features but differ in the length of the perfluoroalkyl chain. The uniqueness of this compound lies in its balance between hydrophobicity and molecular size, making it suitable for specific applications where other derivatives may not be as effective .

Properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIGJIYYJLAXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567023
Record name 4-(Tridecafluorohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139613-90-4
Record name 4-(Tridecafluorohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Perfluorohexyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Perfluorohexyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(Perfluorohexyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(Perfluorohexyl)aniline
Reactant of Route 5
4-(Perfluorohexyl)aniline
Reactant of Route 6
4-(Perfluorohexyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.